AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium, (p-phenylenedimethylene)bis(diethyl(2-hydroxyethyl)-, dibromide, also known as ethidium bromide, is a fluorescent intercalating agent commonly used in molecular biology research. It is widely used to stain DNA and RNA in agarose gel electrophoresis to visualize the bands under UV light. Ethidium bromide is a small molecule that can intercalate between the base pairs of DNA and RNA, which results in a significant increase in fluorescence intensity.

Mecanismo De Acción

Ethidium bromide intercalates between the base pairs of DNA and RNA, causing a significant increase in fluorescence intensity. This is due to the fact that AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is a planar molecule that can stack on top of the base pairs and disrupt the hydrogen bonding between them. This results in a distortion of the DNA or RNA helix, which causes an increase in fluorescence intensity. The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:

Efectos Bioquímicos Y Fisiológicos

Ethidium bromide is a mutagenic and carcinogenic compound, and its use should be handled with care. It can cause DNA damage and mutations, which can lead to cancer and other diseases. Ethidium bromide can also cause skin irritation and respiratory problems if it is inhaled or comes into contact with the skin. Therefore, it is important to follow proper safety protocols when handling AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is its ability to stain DNA and RNA in agarose gel electrophoresis. It is a simple and cost-effective method for visualizing nucleic acids. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide has several limitations. It is a mutagenic and carcinogenic compound, and its use should be handled with care. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide cannot distinguish between single-stranded and double-stranded DNA or RNA, and it cannot detect small fragments of nucleic acids.

Direcciones Futuras

There are several future directions for the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in molecular biology research. One potential direction is the development of safer alternatives to AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide for staining DNA and RNA in agarose gel electrophoresis. Another direction is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in the study of DNA-protein interactions and chromatin structure. Ethidium bromide can also be used in the detection of SNPs and in the study of genetic variation. Finally, the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in fluorescence microscopy can be further developed to visualize DNA in live cells.

Métodos De Síntesis

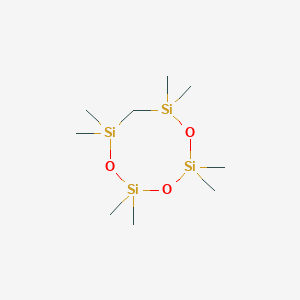

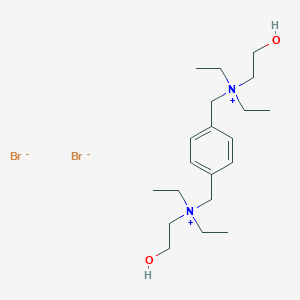

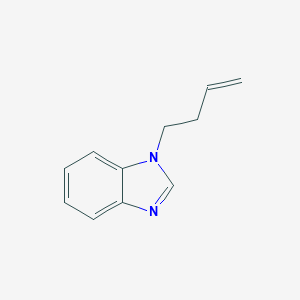

Ethidium bromide can be synthesized by the reaction of p-phenylenediamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with bromine to yield AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide. The chemical structure of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:

Aplicaciones Científicas De Investigación

Ethidium bromide is widely used in molecular biology research for staining DNA and RNA in agarose gel electrophoresis. It is also used in fluorescence microscopy to visualize DNA in live cells. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is used in the detection of single nucleotide polymorphisms (SNPs) and in the study of DNA-protein interactions. Ethidium bromide is a versatile tool for studying DNA and RNA, and its use has contributed to many important discoveries in molecular biology.

Propiedades

Número CAS |

101710-61-6 |

|---|---|

Nombre del producto |

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE |

Fórmula molecular |

C20H38Br2N2O2 |

Peso molecular |

498.3 g/mol |

Nombre IUPAC |

[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide |

InChI |

InChI=1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2 |

Clave InChI |

YMHJSUFHNFPYCG-UHFFFAOYSA-L |

SMILES |

CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |

SMILES canónico |

CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |

Sinónimos |

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)